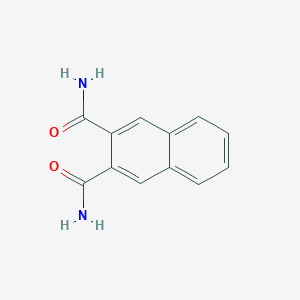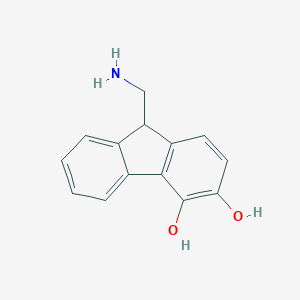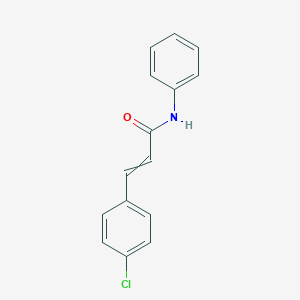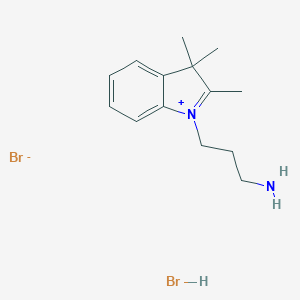
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of indole, a naturally occurring compound found in many plants and animals. The synthesis of this compound has been a topic of interest for many researchers due to its potential applications in various fields of study.
Wirkmechanismus
The mechanism of action of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and promoting apoptosis, or programmed cell death. It may also work by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemische Und Physiologische Effekte
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of certain enzymes and signaling pathways. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide. One area of research is the development of new cancer therapies based on this compound. Another area of research is the study of its neuroprotective effects and its potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for use in lab experiments.
Synthesemethoden
The synthesis of 3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide is a complex process that involves several steps. The first step involves the synthesis of indole, which is then reacted with a suitable amine to produce the desired compound. The final product is then purified using various techniques such as recrystallization, chromatography, or distillation.
Wissenschaftliche Forschungsanwendungen
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-cancer properties and has been used in the development of new cancer therapies. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
111040-90-5 |
|---|---|
Produktname |
3-(2,3,3-Trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide |
Molekularformel |
C14H22Br2N2 |
Molekulargewicht |
378.15 g/mol |
IUPAC-Name |
3-(2,3,3-trimethylindol-1-ium-1-yl)propan-1-amine;bromide;hydrobromide |
InChI |
InChI=1S/C14H21N2.2BrH/c1-11-14(2,3)12-7-4-5-8-13(12)16(11)10-6-9-15;;/h4-5,7-8H,6,9-10,15H2,1-3H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
OSYRHQWRNZNKLZ-UHFFFAOYSA-M |
SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)CCCN.Br.[Br-] |
Piktogramme |
Irritant |
Synonyme |
1-(3-AMINOPROPYL)-2 3 3-TRIMETHYLINDOLIU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



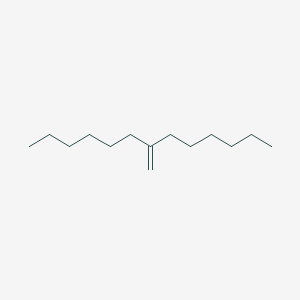



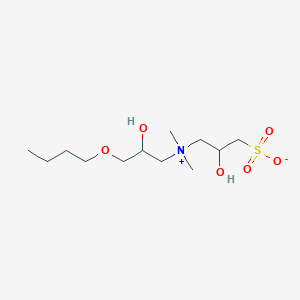
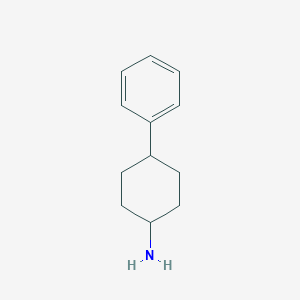
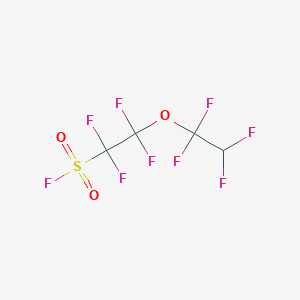
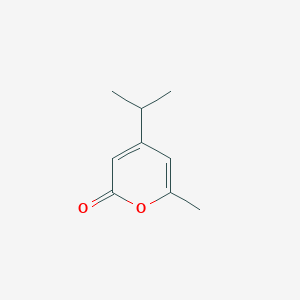
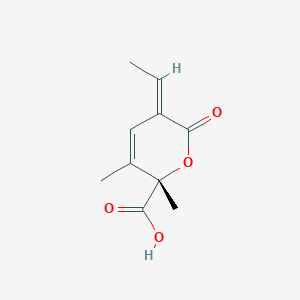
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)

